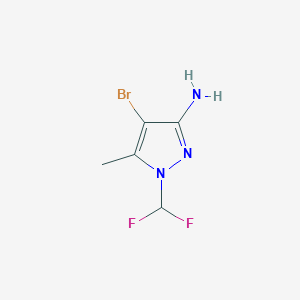

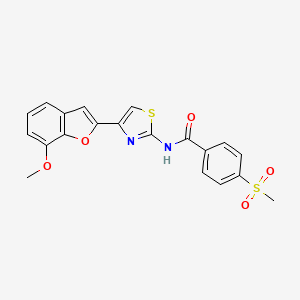

![molecular formula C23H25N3O6S B2630643 N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-4-oxo-4H-chromene-2-carboxamide CAS No. 933218-11-2](/img/structure/B2630643.png)

N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-4-oxo-4H-chromene-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Enantioselective Catalysis

Research has demonstrated the importance of piperazine derivatives, including those related to the compound , in enantioselective catalysis. Piperazine-2-carboxylic acid derived N-formamides have shown high enantioselectivity as Lewis basic catalysts for the hydrosilylation of N-aryl imines, highlighting the critical role of the arene sulfonyl group for achieving high enantioselectivity and yields across a broad range of substrates (Wang et al., 2006).

Synthesis of Aromatic Carbamates

The compound's structural motif has been utilized in the synthesis of aromatic carbamates derivatives featuring a chromen-2-one fragment. This synthesis involves condensation reactions leading to the formation of chromene derivatives, demonstrating the compound's utility in creating structurally diverse chemical entities (Velikorodov et al., 2014).

Antimicrobial Activity

Some derivatives of the compound have been evaluated for their antimicrobial activity, illustrating the potential of such molecules in the development of new antimicrobial agents. Specifically, piperazine derivatives have shown efficacy against a range of microbial strains, indicating the compound's relevance in medicinal chemistry and pharmaceutical research (Krishnamurthy et al., 2011).

Molecular Modeling and Docking Studies

Molecular modeling and docking studies have been conducted on related piperazine derivatives to understand their interaction with biological targets. Such studies provide insights into the compound's potential as a therapeutic agent by elucidating its binding modes and affinities for specific receptors, thereby guiding the design of drugs with improved efficacy and selectivity (Dilly et al., 2011).

Antioxidant and Cytotoxic Agents

Chrysin-based sulfonylpiperazines, related to the compound , have been synthesized and evaluated for their antioxidant and cytotoxic efficacies against cancer cell lines. These studies highlight the compound's potential in contributing to the development of new anticancer therapies, with specific derivatives exhibiting significant antioxidant and anticancer activities (Patel et al., 2019).

作用機序

Target of Action

The primary target of N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-4-oxo-4H-chromene-2-carboxamide is the alpha1-adrenergic receptors . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied GPCRs . They play a significant role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .

Mode of Action

This compound interacts with its targets, the alpha1-adrenergic receptors, by binding to them . This binding affinity is in the range from 22 nM to 250 nM . The interaction with these receptors can lead to various changes in the body, including the contraction of smooth muscles in certain areas .

Biochemical Pathways

The compound’s interaction with alpha1-adrenergic receptors affects several biochemical pathways. These receptors are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine . They are associated with numerous neurodegenerative and psychiatric conditions . Therefore, the compound’s action on these receptors can influence these conditions.

Pharmacokinetics

The pharmacokinetic properties of this compound have been studied using in silico docking and molecular dynamics simulations, along with absorption, distribution, metabolism, and excretion (ADME) calculations . These studies have identified promising lead compounds that exhibit an acceptable pharmacokinetic profile .

Result of Action

The molecular and cellular effects of this compound’s action include the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate . This can lead to changes in blood pressure and urinary function. Additionally, the compound’s action can influence various neurological and psychiatric conditions .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the temperature can affect the compound’s stability and efficacy . .

生化学分析

Biochemical Properties

The compound N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-4-oxo-4H-chromene-2-carboxamide has been found to interact with acetylcholinesterase (AChE), an important enzyme in acetylcholine hydrolysis . This interaction suggests that the compound may play a role in modulating cholinergic neurotransmission .

Cellular Effects

In cellular processes, this compound has been observed to have protective effects against neurotoxicity induced by aluminium . It has been suggested that this compound may influence cell function by preventing lipid peroxidation and protein damage, and by modulating the levels of endogenous antioxidant enzymes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its interaction with AChE. By inhibiting AChE, the compound can increase acetylcholine levels, which is a key neurotransmitter involved in memory and learning .

Temporal Effects in Laboratory Settings

Studies have shown that the compound can exert protective effects against aluminium-induced neurotoxicity over a period of 6 weeks .

Metabolic Pathways

Given its interaction with AChE, it is likely that the compound may influence cholinergic neurotransmission .

特性

IUPAC Name |

N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonylethyl]-4-oxochromene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3O6S/c1-31-21-9-5-3-7-18(21)25-11-13-26(14-12-25)33(29,30)15-10-24-23(28)22-16-19(27)17-6-2-4-8-20(17)32-22/h2-9,16H,10-15H2,1H3,(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSJRNWPZPOOJTL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)CCNC(=O)C3=CC(=O)C4=CC=CC=C4O3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

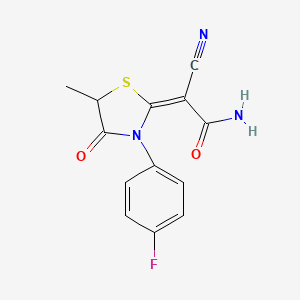

![N-(5-oxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)naphthalene-2-carboxamide](/img/structure/B2630560.png)

![2-((3-(4-chlorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-cyclohexylacetamide](/img/no-structure.png)

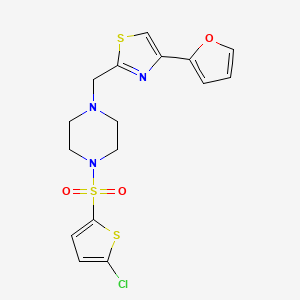

![N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-isopropylphenoxy)acetamide](/img/structure/B2630565.png)

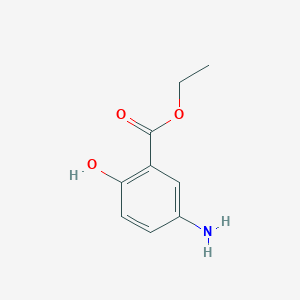

![Methyl 4-[5-(2-methoxy-2-oxoethyl)-4-phenyl-1,3-thiazol-2-yl]benzoate](/img/structure/B2630568.png)

![2,2-Dichloro-N-[2-(prop-2-enoylamino)ethyl]cyclopropane-1-carboxamide](/img/structure/B2630570.png)

![3-(4-Chlorophenyl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2630571.png)